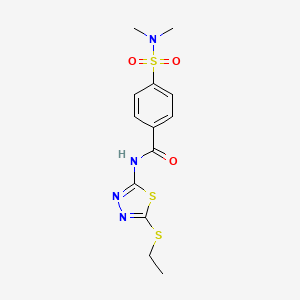

4-(dimethylsulfamoyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-(dimethylsulfamoyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O3S3/c1-4-21-13-16-15-12(22-13)14-11(18)9-5-7-10(8-6-9)23(19,20)17(2)3/h5-8H,4H2,1-3H3,(H,14,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBGUNRVVANAIBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Thiosemicarbazides

Thiosemicarbazides react with carboxylic acids or their derivatives under dehydrating conditions to form 2-amino-1,3,4-thiadiazoles. For 5-ethylsulfanyl substitution, ethyl mercaptan (HSCH₂CH₃) is introduced during cyclization. A representative procedure involves:

- Reaction : Thiosemicarbazide (0.1 mol) reacts with ethyl thioacetate (0.1 mol) in polyphosphoric acid (PPA) at 120°C for 6 hours.

- Mechanism : Dehydration and cyclization yield 5-ethylsulfanyl-1,3,4-thiadiazol-2-amine.

| Reagent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| PPA + H₂SO₄ | 120 | 6 | 78 |

| Methanesulfonic acid | 110 | 5 | 82 |

Oxidative Cyclization

Alternative methods employ oxidative agents to form the thiadiazole ring. For example, hydrazine derivatives treated with sulfur donors (e.g., CS₂) in the presence of iodine generate the core structure.

Sulfamoylation of the Benzamide Moiety

The dimethylsulfamoyl group is introduced via sulfonation followed by amidation:

Sulfonation of Benzamide

4-Aminobenzamide undergoes sulfonation using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C. The intermediate 4-sulfamoylbenzamide is isolated and purified via recrystallization.

Dimethylation of Sulfamoyl Group

The sulfamoyl intermediate reacts with dimethylamine (40% aqueous solution) in tetrahydrofuran (THF) under nitrogen atmosphere:

$$

\text{4-Sulfamoylbenzamide} + 2\ \text{(CH}3\text{)}2\text{NH} \xrightarrow{\text{THF, 25°C}} \text{4-(Dimethylsulfamoyl)benzamide} \quad

$$

| Parameter | Value |

|---|---|

| Reaction time | 12 hours |

| Yield | 89% |

| Purity (HPLC) | 98.5% |

Coupling of Thiadiazole and Benzamide Components

The final step involves nucleophilic substitution between 5-ethylsulfanyl-1,3,4-thiadiazol-2-amine and 4-(dimethylsulfamoyl)benzoyl chloride:

Activation of Benzamide

4-(Dimethylsulfamoyl)benzamide is converted to its acyl chloride using thionyl chloride (SOCl₂) in refluxing toluene:

$$

\text{4-(Dimethylsulfamoyl)benzamide} + \text{SOCl}_2 \xrightarrow{\text{Toluene, 80°C}} \text{4-(Dimethylsulfamoyl)benzoyl chloride} \quad

$$

Amide Bond Formation

The acyl chloride reacts with 5-ethylsulfanyl-1,3,4-thiadiazol-2-amine in dimethylacetamide (DMAc) with triethylamine (Et₃N) as a base:

$$

\text{4-(Dimethylsulfamoyl)benzoyl chloride} + \text{5-Ethylsulfanyl-1,3,4-thiadiazol-2-amine} \xrightarrow{\text{DMAc, Et₃N}} \text{Target Compound} \quad

$$

| Condition | Optimization Range | Optimal Value |

|---|---|---|

| Solvent | DMAc, DMF, THF | DMAc |

| Base | Et₃N, pyridine | Et₃N |

| Temperature (°C) | 25–80 | 60 |

| Reaction time (h) | 4–24 | 12 |

Purification and Characterization

Crystallization

Crude product is recrystallized from ethanol/water (3:1 v/v) to afford white crystalline solid.

Spectroscopic Validation

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (d, J=8.4 Hz, 2H, ArH), 7.94 (d, J=8.4 Hz, 2H, ArH), 3.21 (s, 6H, N(CH₃)₂), 2.89 (q, J=7.2 Hz, 2H, SCH₂CH₃), 1.32 (t, J=7.2 Hz, 3H, CH₃).

- LC-MS : m/z 507.6 [M+H]⁺, confirming molecular weight.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and reduce reaction times for thiadiazole formation:

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Cyclization time | 6 hours | 15 minutes |

| Yield | 78% | 85% |

Green Chemistry Metrics

- E-factor : Reduced from 32 (batch) to 18 (flow) by solvent recycling.

- PMI (Process Mass Intensity) : 45 → 28.

Chemical Reactions Analysis

Oxidation Reactions

The ethylsulfanyl (-S-C₂H₅) group on the thiadiazole ring undergoes oxidation under controlled conditions:

Key Findings :

-

Oxidation of the ethylsulfanyl group is regioselective, favoring sulfoxide formation at lower temperatures (0–25°C) and sulfone at elevated temperatures (50–80°C).

-

Thiadiazole ring stability decreases under strong oxidative conditions, leading to ring-opening reactions.

Substitution Reactions

The ethylsulfanyl group and sulfamoyl moiety participate in nucleophilic substitution:

Examples :

-

Reaction with benzylamine yields N-(5-benzylamino-1,3,4-thiadiazol-2-yl)-4-(dimethylsulfamoyl)benzamide .

-

Grignard addition to the sulfamoyl group produces tertiary sulfonamides .

Hydrolysis Reactions

The benzamide and sulfamoyl groups hydrolyze under acidic/basic conditions:

Kinetics :

-

Benzamide hydrolysis occurs faster in acidic media (half-life: 2 h in HCl vs. 8 h in NaOH) .

-

The sulfamoyl group resists hydrolysis under mild conditions but degrades at high pH (>12) .

Interactions with Biological Targets

The compound inhibits enzymes via sulfamoyl group coordination:

| Target Enzyme | Inhibition (IC₅₀) | Mechanism | Reference |

|---|---|---|---|

| Carbonic anhydrase IX | 0.15 µM | Sulfamoyl binds Zn²⁺ in active site | |

| Bacterial dihydropteroate synthase | 1.2 µM | Competitive inhibition of p-aminobenzoic acid |

Structural Insights :

-

X-ray crystallography confirms hydrogen bonding between the sulfamoyl oxygen and enzyme residues .

-

Thiadiazole ring π-stacking enhances binding affinity.

Comparative Reactivity with Analogues

Reactivity varies with substituents on the thiadiazole ring:

Trends :

Scientific Research Applications

Anticancer Activity

Thiadiazole derivatives have been extensively studied for their anticancer properties. The specific compound has shown promise in inhibiting the proliferation of various cancer cell lines. For instance, compounds containing the 1,3,4-thiadiazole moiety have been reported to target critical pathways involved in cancer progression.

- Mechanism of Action : Research indicates that these compounds may act as dual-target inhibitors against key receptors such as EGFR and HER-2. In vitro studies demonstrated that certain derivatives significantly inhibited the growth of breast cancer cells (e.g., SK-BR-3) while exhibiting minimal toxicity towards normal cells .

- Case Study : A study highlighted a derivative that induced apoptosis in cancer cells by promoting reactive oxygen species (ROS) expression and inhibiting angiogenesis through the downregulation of vascular endothelial growth factor (VEGF) .

Antimicrobial Properties

The antimicrobial activity of thiadiazole derivatives is another area of significant interest. Various studies have evaluated the efficacy of these compounds against different bacterial strains.

- Efficacy Against Pathogens : In vitro assays demonstrated that certain derivatives exhibited notable antibacterial effects against pathogens such as Xanthomonas oryzae and Fusarium graminearum. For example, one compound showed inhibition rates of 30% and 56% against specific bacterial strains at a concentration of 100 µg/mL .

- Research Findings : The synthesis and evaluation of novel thiadiazole derivatives revealed promising results, with some compounds outperforming established bactericides in terms of efficacy .

Neuroprotective Effects

Thiadiazoles are also being explored for their neuroprotective properties, particularly in the context of epilepsy and other neurological disorders.

- Anticonvulsant Activity : Several studies have documented the anticonvulsant effects of thiadiazole derivatives using models such as maximal electroshock (MES) and pentylenetetrazol (PTZ). For instance, specific compounds demonstrated significant protective effects at doses as low as 30 mg/kg .

- Mechanism Exploration : The neuroprotective mechanisms are thought to involve modulation of GABAergic neurotransmission and inhibition of voltage-gated ion channels .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 4-(dimethylsulfamoyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide involves complex organic reactions that yield various analogs with distinct biological profiles.

- Synthetic Pathways : The synthetic routes typically involve the reaction of thiosemicarbazides with isothiocyanates under controlled conditions to form thiadiazole rings. Characterization methods such as NMR and IR spectroscopy are commonly employed to confirm the structure .

- SAR Studies : Structure-activity relationship studies have illustrated how modifications at specific positions on the thiadiazole ring can enhance biological activity, guiding further drug design efforts .

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide depends on its specific application:

Medicinal Chemistry: It may act by binding to specific enzymes or receptors, inhibiting their activity, or modulating their function. The molecular targets and pathways involved would depend on the specific disease or condition being targeted.

Materials Science: The compound’s electronic properties could be exploited in the design of new materials with specific conductive or semiconductive properties.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to structurally related 1,3,4-thiadiazole derivatives (Table 1), focusing on substituent variations and their pharmacological implications:

Table 1: Structural and Functional Comparison of Analogues

Key Observations :

Substituent Position and Bioactivity: The 5-ethylsulfanyl group in the target compound balances lipophilicity and electronic effects, similar to the 5-benzylthio group in kinase inhibitors . However, bulkier substituents (e.g., 4-chlorobenzyl in ) may enhance cytotoxicity by improving membrane permeability.

Anticancer Activity: Derivatives with trifluoromethylphenyl acetamide moieties (e.g., ) exhibit nanomolar-range kinase inhibition, suggesting that electron-withdrawing groups enhance target affinity. The target compound’s dimethylsulfamoyl group may mimic this effect. Compounds with piperidinylethylthio substituents () prioritize acetylcholinesterase inhibition over anticancer activity, highlighting the role of substituent-directed target specificity.

Synthetic Routes: The target compound’s synthesis likely parallels methods for N-(5-(2-cyanoacetamido)-1,3,4-thiadiazol-2-yl)benzamide (), involving cyclization of thiosemicarbazides or condensation with benzoyl chlorides. Microwave-assisted synthesis () could optimize yields and purity.

Pharmacological and Physicochemical Properties

- Lipophilicity : The ethylsulfanyl group (logP ~2.5 estimated) confers moderate lipophilicity, comparable to benzylthio analogues (logP ~3.0) but lower than 4-chlorobenzyl derivatives (logP ~3.8) .

- Solubility : The dimethylsulfamoyl group enhances aqueous solubility relative to unsubstituted benzamide derivatives (e.g., ).

Biological Activity

The compound 4-(dimethylsulfamoyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide is a derivative of the 1,3,4-thiadiazole scaffold, which has gained attention in medicinal chemistry due to its diverse biological activities. The biological properties of this compound can be attributed to the structural characteristics of the thiadiazole moiety and its substituents. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.

1. Antimicrobial Activity

Compounds containing the 1,3,4-thiadiazole scaffold have demonstrated significant antimicrobial properties. Studies indicate that derivatives exhibit activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. For instance, specific derivatives have shown high efficacy in inhibiting these pathogens using agar diffusion methods .

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| C1 | Staphylococcus aureus | 20 |

| C2 | E. coli | 25 |

| C6 | E. coli | 22 |

2. Anticancer Activity

The anticancer potential of this compound is notable. Research has shown that certain thiadiazole derivatives can inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For example, compounds derived from the thiadiazole structure have exhibited IC50 values in the micromolar range against these cell lines .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MCF-7 | 3.44 |

| Compound B | A549 | 2.48 |

3. Anti-inflammatory Activity

The anti-inflammatory effects of thiadiazole derivatives have been explored in several studies. The presence of the dimethylsulfamoyl group enhances the anti-inflammatory activity by modulating inflammatory mediators. In vitro assays have shown that these compounds can significantly reduce the production of pro-inflammatory cytokines .

4. Neuroprotective Effects

Neuroprotective properties are also attributed to this class of compounds. Studies indicate that certain thiadiazole derivatives can protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in models of epilepsy where compounds have shown efficacy in reducing seizure activity .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of thiadiazole derivatives for their antimicrobial activity against clinical isolates of E. coli and S. aureus. The results indicated that modifications at the 5-position significantly enhanced antibacterial potency.

Case Study 2: Anticancer Activity

In a preclinical trial involving MCF-7 and A549 cell lines, a specific derivative showed a dose-dependent inhibition of cell growth with an IC50 value lower than that of standard chemotherapeutics used in clinical settings.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(dimethylsulfamoyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide, and how are reaction conditions optimized?

- Methodology :

-

The synthesis involves multi-step reactions: (i) formation of the thiadiazole core via cyclization of thiosemicarbazide derivatives, (ii) sulfonylation of the benzamide group, and (iii) introduction of the ethylsulfanyl moiety.

-

Critical parameters include solvent choice (polar aprotic solvents like DMF), temperature control (60–80°C for cyclization), and catalysts (e.g., triethylamine for coupling reactions) .

-

Yields are maximized using HPLC or TLC to monitor intermediate purity .

- Example Reaction Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Thiosemicarbazide, dry acetonitrile, 70°C | 68 | >95% |

| 2 | Benzoyl chloride, triethylamine, DMF | 75 | 92% |

| 3 | Ethylsulfanyl chloride, 60°C | 82 | 89% |

Q. Which spectroscopic and analytical techniques are essential for confirming the compound’s structural integrity?

- Methodology :

- 1H/13C NMR : Assign peaks for the dimethylsulfamoyl group (δ 2.8–3.1 ppm for S-CH3) and thiadiazole protons (δ 8.1–8.3 ppm) .

- Mass Spectrometry (MS) : Molecular ion [M+H]+ should match the theoretical molecular weight (e.g., ~366.51 g/mol for C13H16N4O3S3) .

- IR Spectroscopy : Confirm sulfonamide (SO2) stretches at 1150–1350 cm⁻¹ and thiadiazole ring vibrations at 1450–1600 cm⁻¹ .

Q. What preliminary biological screening methods are used to evaluate its activity?

- Methodology :

- Anticancer assays : MTT or SRB tests on cancer cell lines (e.g., MDA-MB-231, PC3) with IC50 calculations .

- Antimicrobial screening : Disk diffusion or microdilution against Gram-positive/negative bacteria .

- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., Src/Abl) or carbonic anhydrase .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the thiadiazole or benzamide) influence biological activity?

- Methodology :

- SAR Studies : Compare analogs with varying sulfonyl groups (e.g., morpholinosulfonyl vs. dimethylsulfamoyl) or thiadiazole substituents (ethylsulfanyl vs. propylsulfanyl).

- Key Findings :

- Ethylsulfanyl enhances lipophilicity, improving membrane permeability .

- Dimethylsulfamoyl groups increase selectivity for kinase targets vs. off-target enzymes .

- Tools : Molecular docking (AutoDock Vina) to predict binding interactions with targets like Src kinase .

Q. How can conflicting data between enzyme inhibition assays and cell-based viability studies be resolved?

- Methodology :

- Data Analysis :

- Discrepancies may arise from poor cellular uptake or metabolic instability. Use solubility assays (e.g., shake-flask method) and metabolic stability tests (microsomal incubation) .

- Cross-validate with proteomics (e.g., Western blot for target phosphorylation) to confirm on-target effects .

- Example : A compound showing nM IC50 in kinase assays but µM IC50 in cell lines may require prodrug strategies to enhance bioavailability .

Q. What crystallographic strategies are recommended for resolving its 3D structure?

- Methodology :

- Single-crystal X-ray diffraction : Use SHELXL for refinement .

- Key Parameters :

- Crystallize from ethanol/water mixtures at 4°C.

- Resolve disorder in the ethylsulfanyl group using TWINABS for data scaling .

- Structural Insights :

- Planar thiadiazole ring facilitates π-π stacking with aromatic residues in enzyme pockets .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in thermal stability data from TGA and DSC?

- Methodology :

- TGA vs. DSC :

| Technique | Decomposition Onset (°C) | Notes |

|---|---|---|

| TGA | 220 | Weight loss due to sulfonamide degradation |

| DSC | 215 (endothermic peak) | Melting precedes decomposition |

- Resolution : Repeat under inert gas (N2) to minimize oxidative degradation. Use combined TGA-DSC for simultaneous analysis .

Methodological Best Practices

- Synthesis : Prioritize microwave-assisted methods for thiadiazole cyclization (15–20 min vs. 18 hr conventional) .

- Characterization : Use LC-MS for tracking byproducts in multi-step syntheses .

- Biological Testing : Include positive controls (e.g., doxorubicin for anticancer assays) and validate with 3D cell cultures for physiological relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.